molecular formula C11H13BrOS B14048514 1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one

1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one

Cat. No.: B14048514
M. Wt: 273.19 g/mol
InChI Key: RBPDBYRIUOZBRJ-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one is an organic compound with a complex structure that includes a bromomethyl group, a methylthio group, and a phenyl ring attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4-methylthio-3-methylphenyl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group in the propanone backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetic acid, dichloromethane).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products

    Substitution: Products with various functional groups replacing the bromomethyl group.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

Scientific Research Applications

1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one depends on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methylthio group is oxidized to form sulfoxides or sulfones, altering the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Bromomethyl)-4-(methylthio)phenyl)propan-1-one: Similar structure but with different positions of the bromomethyl and methylthio groups.

    2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one: Contains a morpholine ring instead of a propanone backbone.

Uniqueness

1-(4-(Bromomethyl)-3-(methylthio)phenyl)propan-1-one is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both bromomethyl and methylthio groups provides versatility in chemical transformations and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

1-[4-(bromomethyl)-3-methylsulfanylphenyl]propan-1-one

InChI

InChI=1S/C11H13BrOS/c1-3-10(13)8-4-5-9(7-12)11(6-8)14-2/h4-6H,3,7H2,1-2H3

InChI Key

RBPDBYRIUOZBRJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)CBr)SC

Origin of Product

United States

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